

# Application Notes and Protocols for In Vitro Cell Viability Assays with Leflunomide

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## Compound of Interest

Compound Name: Leflunomide

Cat. No.: B1674699

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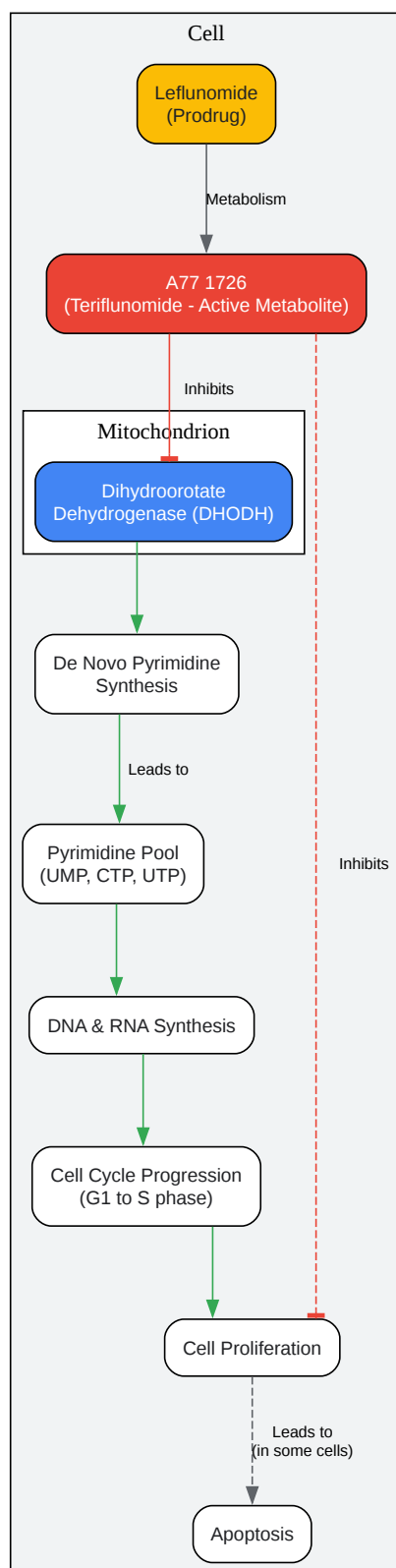
## For Researchers, Scientists, and Drug Development Professionals

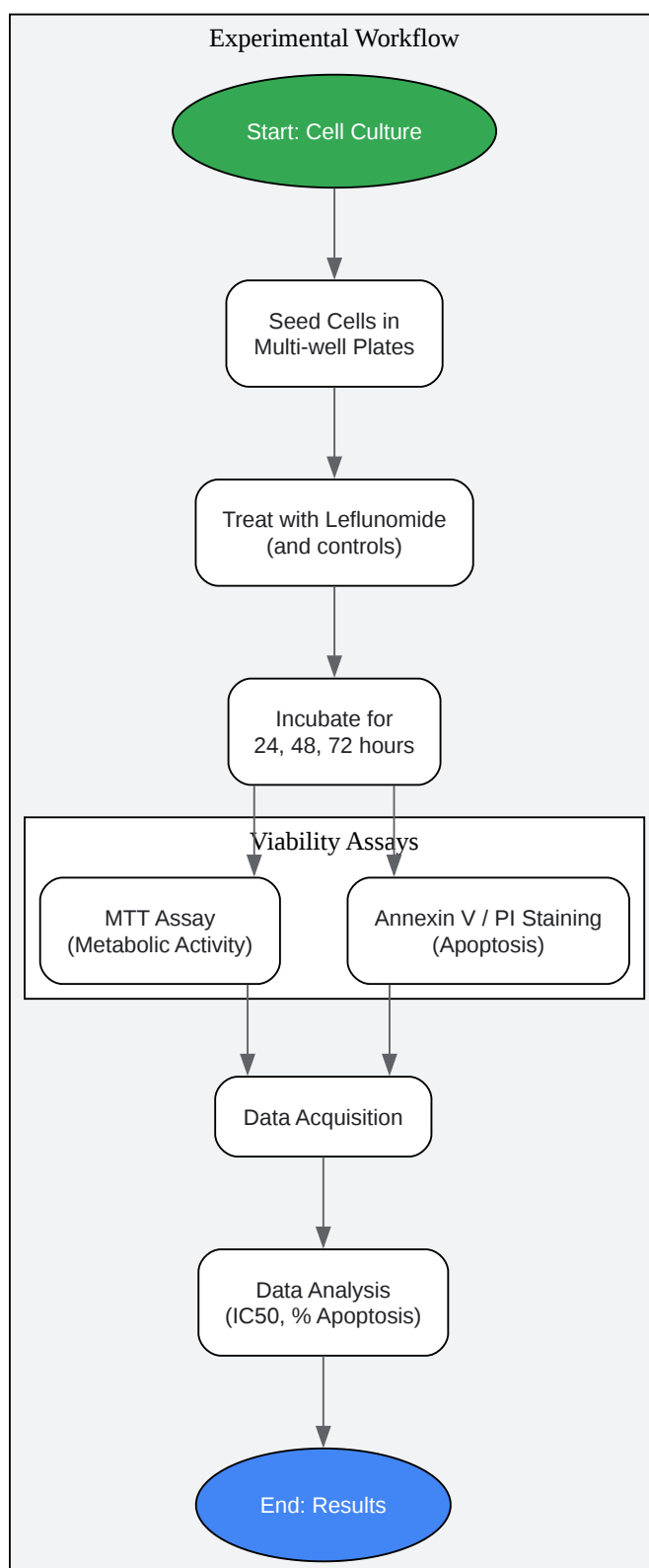
These application notes provide a detailed protocol for assessing the in vitro effects of **Leflunomide** on cell viability. **Leflunomide** is an immunosuppressive drug that primarily functions by inhibiting de novo pyrimidine synthesis.[1][2][3] Its active metabolite, A77 1726 (teriflunomide), blocks the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH), which is a critical step in the synthesis of pyrimidines required for DNA and RNA synthesis.[1][2][4] This inhibition leads to cell cycle arrest and a reduction in cell proliferation, particularly in rapidly dividing cells like activated lymphocytes.[2][4][5] At higher concentrations, **Leflunomide** may also inhibit tyrosine kinases.[1][4][5]

This document outlines two common methods for evaluating the cytotoxic and cytostatic effects of **Leflunomide**: the MTT assay for metabolic activity and the Annexin V/Propidium Iodide (PI) assay for apoptosis detection.

## Key Signaling Pathway Affected by Leflunomide

**Leflunomide**'s primary mechanism of action involves the inhibition of the de novo pyrimidine synthesis pathway, which is crucial for the proliferation of activated T and B lymphocytes.[2] This targeted inhibition leads to a depletion of the pyrimidine pool, causing cell cycle arrest at the G1 phase and subsequently impacting cell viability.[2][4]





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